5-Fluoroindan-2-ylamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
5-Fluoroindan-2-ylamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
An in-depth technical guide on the chemical structure, physicochemical properties, and applications of 5-Fluoroindan-2-ylamine hydrochloride (also known as 5-Fluoro-2-aminoindane hydrochloride or 5-FAI HCl).
Executive Summary
5-Fluoroindan-2-ylamine hydrochloride is a highly versatile, nitrogen-rich synthon widely utilized in medicinal chemistry and advanced organic synthesis. The 2-aminoindane scaffold provides a conformationally restricted framework that mimics the structural topology of various biogenic amines (such as dopamine and serotonin). The strategic incorporation of a fluorine atom at the C5 position acts as a metabolic shield and an electronic modulator, making this compound a privileged building block for developing central nervous system (CNS) agents, [1], and novel enzyme inhibitors.
This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, synthesis, analytical validation, and pharmacological applications of 5-FAI HCl.
Chemical Identity and Physicochemical Properties
The physical and chemical behavior of 5-FAI HCl is dictated by the interplay between its rigid indane backbone, the electron-withdrawing fluorine atom, and the primary amine salt.
Structural Rationale & Causality
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Conformational Restriction: The bicyclic indane system locks the ethylamine side chain (relative to the phenyl ring) into a rigid conformation, reducing entropic penalties upon binding to target receptors.
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Fluorine Bioisosterism: The C5 fluorine atom serves as a bioisostere for a hydrogen or hydroxyl group. Due to its high electronegativity, it slightly lowers the pKa of the distal primary amine via inductive effects. More importantly, it blocks cytochrome P450-mediated aromatic oxidation at a primary metabolic hotspot, significantly enhancing the in vivo half-life of derivative drugs[1].
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Salt Form: The hydrochloride salt ensures high aqueous solubility and oxidative stability compared to the easily degraded free base[2].
Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride |
| CAS Number (HCl Salt) | 2340-07-0[3] |
| CAS Number (Free Base) | 2340-06-9[4] |
| Molecular Formula | C9H11ClFN (or C9H10FN · HCl)[3] |
| Molecular Weight | 187.64 g/mol [3] |
| Appearance | Pale yellow to white crystalline solid[2] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO; insoluble in hexanes[2] |
Synthetic Methodologies: Step-by-Step Protocol
Direct reductive amination of indanones with ammonia often leads to the formation of secondary or tertiary amine dimers due to over-alkylation. To ensure high primary amine fidelity, the most robust, self-validating protocol utilizes a two-step oxime formation and subsequent catalytic hydrogenation .
Experimental Protocol: Synthesis of 5-FAI HCl
Step 1: Oxime Formation
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Reaction: Dissolve 1.0 equivalent of 5-fluoro-2-indanone in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc) as a buffer.
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Conditions: Reflux the mixture for 2–4 hours under a nitrogen atmosphere.
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Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Drying over anhydrous Na₂SO₄ and solvent removal yields the intermediate 5-fluoro-2-indanone oxime.
Step 2: Catalytic Hydrogenation (Reduction)
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Reaction: Dissolve the crude oxime in a mixture of methanol and glacial acetic acid (10:1 v/v). The acetic acid prevents catalyst poisoning by the newly formed amine.
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Catalysis: Add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the oxime).
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Conditions: Hydrogenate using a Parr apparatus at 50 psi H₂ for 12–18 hours at room temperature[5].
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Workup: Critical Safety Step: Filter the mixture through a pad of Celite under a blanket of nitrogen to prevent the pyrophoric Pd/C from igniting. Concentrate the filtrate to yield the 5-fluoro-2-aminoindane free base.
Step 3: Anhydrous Salt Formation
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Precipitation: Dissolve the free base in anhydrous diethyl ether. Slowly add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C[5].
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Isolation: The hydrochloride salt will rapidly precipitate as a white/pale yellow solid. Filter, wash with cold ether, and dry under high vacuum to yield pure 5-FAI HCl.
Fig 1: Step-by-step synthetic workflow for 5-Fluoroindan-2-ylamine hydrochloride.
Analytical Characterization & Purity Validation
To validate the purity of the synthesized compound, a High-Performance Liquid Chromatography (HPLC) method must account for the basic nature of the primary amine.
HPLC Purity Protocol
Causality Insight: Primary amines (pKa ~9.5) are fully protonated at neutral pH and will interact strongly with residual, unendcapped silanols on standard silica-based C18 columns, causing severe peak tailing. Using a low-pH mobile phase containing Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the silanols and ensuring sharp, symmetrical peaks.
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Column: Reverse-phase C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% TFA in LC-MS grade Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm and 254 nm.
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System Suitability Test (SST): The protocol is self-validating only if the tailing factor (Tf) of the 5-FAI peak is ≤ 1.5, and theoretical plates (N) > 5000.
Pharmacological Relevance and Applications
5-Fluoroindan-2-ylamine is a highly sought-after intermediate in modern drug discovery, primarily utilized in the synthesis of complex nitrogen-containing heterocycles[2].
Opioid Receptor Antagonism
Derivatives of 5-FAI have been extensively patented as potent antagonists and inverse agonists of the μ (mu), κ (kappa), and δ (delta) opioid receptors. By incorporating the 5-fluoroindane moiety, researchers have developed compounds capable of modulating reward pathways and energy homeostasis, showing significant therapeutic promise for the treatment of obesity, binge eating disorders, and substance addiction ()[1].
Autotaxin (ENPP2) Inhibition
Recent advancements have utilized the 5-FAI scaffold to synthesize novel piperidine derivatives that act as inhibitors of Autotaxin (ATX). Autotaxin is responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a lipid signaling molecule implicated in fibrosis and cancer metastasis. The 5-fluoroindane group fits precisely into the hydrophobic pocket of the ATX enzyme, halting the fibrotic signaling cascade ()[6].
Fig 2: Pharmacological pathways and therapeutic outcomes of 5-FAI derivatives.
Handling, Stability, and Storage Protocols
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Hygroscopicity: As a hydrochloride salt, 5-FAI HCl is mildly hygroscopic. It must be stored in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption.
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Storage Temperature: Maintain at 2–8 °C for long-term storage to prevent gradual oxidation of the primary amine[2].
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Reactivity: Avoid contact with strong oxidizing agents and strong bases, which can deprotonate the salt and liberate the less stable free base[2].
References
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ChemRadar Food Contact Materials Database - 5-Fluoro-2,3-dihydro-1H-inden-2-amine (CAS 2340-06-9). Available at: [Link]
- US Patent 8,822,518 B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction.
- KR Patent 102524669 B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same.
Sources
- 1. US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 5-Fluoro-2,3-dihydro-1H-inden-2-amine CAS#2340-06-9 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 5. WO2008021849A2 - Novel compounds as antagonists or inverse agonists at opioid receptors - Google Patents [patents.google.com]
- 6. KR102524669B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same - Google Patents [patents.google.com]

